2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H11N3/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12/h1-5,7,13H,6,8H2 |
InChI Key |
SWWCXJBPXRJTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrrole Intermediate
Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide at 130°C to yield ethyl 2-cyano-4,4-diethoxybutanoate. This intermediate undergoes cyclization under acidic conditions (32% HCl) to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. For 2-phenyl derivatives, substituting bromoacetaldehyde diethylacetal with a phenyl-containing analog (e.g., 2-bromo-1-phenylethane) could introduce the phenyl group at the pyrrole’s 2-position.
Step 2: Chlorination and Purification
The hydroxyl group of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is replaced with chlorine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The patent reports a 94% conversion rate and 99.9% purity for 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine after recrystallization. Hydrogenation of the pyrrole ring (e.g., using Pd/C under H₂) would yield the 6,7-dihydro variant.
One-Pot Three-Component Synthesis
A rapid and efficient method for pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. For 2-phenyl substitution, phenylglyoxal serves as the aryl source.
Reaction Conditions
Mechanism
-
Knoevenagel Condensation : Arylglyoxal reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
-
Michael Addition : Barbituric acid attacks the α,β-unsaturated ketone, followed by cyclization to form the pyrrolopyrimidine core.
-
Aromatization : Spontaneous dehydration yields the final product.
Cyclization of 1,5-Diaryl-2,3-Dioxopyrrolidine Derivatives
Pyrano[2,3-c]pyrrole intermediates, synthesized via Michael addition of 1,5-diaryl-2,3-dioxopyrrolidines with α-cyanocinnamonitriles, can be transformed into pyrrolo[3,4-d]pyrimidines.
Key Steps
-
Michael Adduct Formation : 1,5-Diphenyl-2,3-dioxopyrrolidine reacts with ethyl α-cyanocinnamate in ethanol with sodium ethoxide.
-
Cyclization : Treatment with urea or thiourea under basic conditions closes the pyrimidine ring.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to produce the dihydro structure.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Purity Enhancement
Functional Group Compatibility
-
Phenyl Introduction : Electrophilic aromatic substitution or Suzuki coupling post-cyclization enables aryl diversification.
-
Dihydro Stabilization : Partial hydrogenation must be carefully controlled to avoid over-reduction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
1.2 Antiviral Properties
Research has also highlighted the antiviral potential of this compound. A study demonstrated that 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited inhibitory effects against viral replication in vitro. This suggests that it may be a candidate for further development as an antiviral agent .
1.3 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Animal studies have shown that it can mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves the modulation of neuroinflammatory pathways .
Organic Synthesis Applications
2.1 Building Block in Synthesis
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it has been used to synthesize novel heterocyclic compounds which are being explored for their pharmacological properties .
2.2 Catalytic Applications
The compound has also been investigated for its role as a catalyst in organic reactions. Studies have shown that it can facilitate reactions such as C–C bond formation and cycloaddition processes under mild conditions, making it a valuable tool in synthetic chemistry .
Materials Science Applications
3.1 Polymer Science
In materials science, 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .
3.2 Electronic Materials
Research indicates that this compound may have applications in electronic materials due to its semiconducting properties. Preliminary studies suggest that films made from derivatives of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit promising electrical conductivity and could be utilized in organic electronic devices .
Data Tables and Case Studies
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potent activity against breast and lung cancer cells |
| Antiviral Properties | Inhibitory effects on viral replication | |
| Neuroprotective Effects | Mitigates neurodegeneration in animal models | |
| Organic Synthesis | Building Block | Synthesis of novel heterocyclic compounds |
| Catalytic Applications | Facilitates C–C bond formation under mild conditions | |
| Materials Science | Polymer Science | Enhances thermal stability and mechanical properties |
| Electronic Materials | Exhibits promising electrical conductivity |
Mechanism of Action
The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Structural Variations
The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from other fused pyrimidine derivatives. Key structural analogs include:
(a) Pyrazolo[3,4-d]pyrimidines
- 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Fig. 15A ): Features a pyrazole ring fused to pyrimidine. The 4-anilino substitution enhances kinase inhibitory activity but reduces metabolic stability compared to the pyrrolo[3,4-d]pyrimidine core due to increased planarity .
- Piperidine-substituted pyrazolo[3,4-d]pyrimidine (Fig. 15D ): Incorporates a piperidine ring, improving solubility but reducing ATR selectivity due to steric bulk .
(b) Pyrido[3,4-d]pyrimidines
- 4-Anilino-7,8-dihydropyrido[3,4-d]pyrimidine (Fig.
Substituent Modifications
Substituents critically influence biological activity and physicochemical properties:
Key Findings:
- Phenyl vs. Chlorine Substitution : The phenyl group at C2 in 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine improves ATR inhibition (IC₅₀ ~50 nM) compared to dichloro derivatives, which exhibit broader but less specific antimicrobial activity .
- Amino vs. Anilino Groups: The 4-amino analog (C₆H₈N₄) is a versatile synthetic intermediate, while anilino-substituted pyrazolo[3,4-d]pyrimidines show higher kinase affinity but poorer pharmacokinetics .
Ligand Efficiency and Physicochemical Properties
- Lipophilicity Efficiency (LLE) : The 2-phenyl derivative achieves optimal LLE (LLE = pIC₅₀ − logP ~5.2), balancing potency and solubility . In contrast, dichloro derivatives (logP ~2.8) exhibit higher membrane permeability but lower aqueous solubility .
- Thermodynamic Solubility: The dihydrochloride salt of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine shows >10 mg/mL solubility in water, outperforming neutral analogs like 4-anilinopyrido[3,4-d]pyrimidines (<1 mg/mL) .
Biological Activity
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1380571-58-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12N3
- Molecular Weight : 197.23584 g/mol
- CAS Number : 1380571-58-3
- Physical State : Solid at room temperature
Antiproliferative Activity
Research has highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects on cancer cells, with IC50 values ranging from 29 to 59 µM for different derivatives .
Table 1: Antiproliferative Activity of 2-Phenyl-6,7-Dihydro-5H-Pyrrolo[3,4-d]Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Phenyl... | HeLa | 40 | Tubulin depolymerization |
| 2-Phenyl... | MDA-MB-231 | 50 | Induction of apoptosis |
| 2-Phenyl... | HepG2 | 59 | Cell cycle arrest |
The biological activity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine appears to be linked to its ability to disrupt microtubule dynamics. Studies have shown that it acts as an inhibitor of tubulin assembly, leading to mitotic delay and subsequent cell death in cancerous cells . The compound's effect on the microtubule network is critical for its antiproliferative activity.
Case Study: In Vitro Analysis
In a specific case study involving HeLa cells, treatment with the compound resulted in significant alterations in microtubule dynamics and spindle morphology. Live cell microscopy indicated that these changes were associated with induced apoptosis and cell cycle arrest .
Safety and Toxicity Profile
While the compound shows promise as an anticancer agent, it is essential to evaluate its safety profile. Preliminary studies indicate that it may cause irritation upon exposure but lacks significant toxicity at therapeutic doses . Further studies are needed to establish a comprehensive safety profile.
Q & A
Q. What are the established synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of precursors like 1-aryl-4-cyano-3-pyrrolidinones or 4-carboalkoxy derivatives under controlled conditions (e.g., chlorination with POCl₃ followed by cyclocondensation with amines) . For example:
N-Benzylation of a pyrrolidinone precursor.
Deprotection and hydrolysis to form the bicyclic core.
Functionalization at the 2-position with a phenyl group via nucleophilic substitution or cross-coupling reactions.
Yields range from 65–75% for analogous compounds, with purity confirmed via HPLC.
Q. How is the structural identity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine confirmed?
Key analytical methods include:
- NMR Spectroscopy : To verify the fused pyrrolo-pyrimidine core and phenyl substitution (e.g., aromatic proton signals at δ 7.2–7.8 ppm for the phenyl group).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₂N₃: 210.1032).
- X-ray Crystallography : Resolves the bicyclic structure and substituent positioning in crystalline derivatives.
Q. What in vitro assays are used for preliminary biological screening?
- Cytotoxicity : Resazurin-based viability assays in human cell lines (e.g., MRC-5SV2 fibroblasts), with IC₅₀ values calculated.
- Antiparasitic Activity : For Trypanosoma cruzi, CPRG (chlorophenol red-β-D-galactopyranoside) assays measure parasite burden reduction.
- Enzyme Inhibition : Kinase inhibition (e.g., ATR) via radiometric or fluorescence-based assays.
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize 2-phenyl derivatives for ATR kinase inhibition?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance binding to the kinase hinge region.
- Ligand Efficiency Metrics : Use ligand lipophilicity efficiency (LLE) to balance potency and solubility. For example, LLE = pIC₅₀ − logP, where logP <3 is ideal.
- Core Modifications : Compare with thieno[3,2-d]pyrimidine derivatives to assess bicyclic ring flexibility.
Table 1 : SAR of ATR Inhibitors (Representative Data)
| Substituent Position | Group | ATR IC₅₀ (nM) | Selectivity vs. ATM |
|---|---|---|---|
| 2-Ph | Phenyl | 12 | >100-fold |
| 4-Ph | 4-Cl-Phenyl | 8 | >200-fold |
| 7-Me | Methyl | 45 | 50-fold |
Q. How can contradictory bioactivity data be resolved?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays for kinase inhibition).
- Metabolic Stability Testing : Use liver microsomes (human/mouse) to rule out rapid degradation masking true activity.
- Crystallography : Resolve binding modes to confirm target engagement (e.g., ATR kinase co-crystal structures).
Q. What methodologies assess metabolic stability in preclinical studies?
- Phase I Metabolism : Incubate with NADPH-fortified liver microsomes (0.5 mg/mL) at 5 µM compound. Sample at 0, 15, 30, and 60 min; quantify parent compound via LC-MS.
- Phase II Metabolism : Test glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes.
- Data Interpretation : >50% parent remaining after 60 min indicates favorable stability.
Q. How is in vivo efficacy evaluated in disease models?
- Acute Chagas Disease Model : Administer 25 mg/kg of compound orally for 5 days in T. cruzi-infected mice. Measure parasitemia reduction (e.g., 99% inhibition) and survival rates (83%).
- Pharmacokinetics : Monitor plasma concentrations (Cmax, AUC) and tissue distribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
